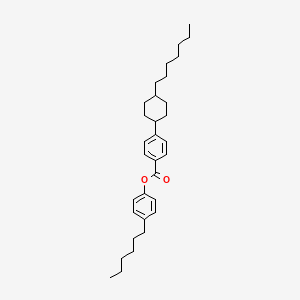

4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate

Description

Overview of Benzoate-Based Mesogenic Compounds

Benzoate (B1203000) esters are a cornerstone in the synthesis of calamitic (rod-shaped) liquid crystals. nih.gov Their rigid core structure, derived from the aromatic rings, is fundamental to the formation of anisotropic liquid crystal phases. The ester linking group contributes to the molecular polarity and influences the mesophase stability. Phenyl benzoate derivatives are among the most extensively studied calamitic compounds due to their chemical stability and the versatility they offer in molecular design. nih.gov By modifying the terminal alkyl or alkoxy chains, researchers can systematically tune the phase transition temperatures and the type of mesophase exhibited, such as nematic or smectic phases. nih.govmdpi.com

The synthesis of such compounds typically involves the esterification of a substituted benzoic acid with a corresponding phenol (B47542), a process that allows for a wide variety of molecular structures to be explored. nih.gov For instance, the reaction between 4-(trans-4-alkylcyclohexyl)benzoic acid and a 4-alkylphenol would yield a compound structurally analogous to the one in focus.

The Significance of Cyclohexyl Moieties in Liquid Crystalline Architectures

Compared to a phenyl ring, the cyclohexyl moiety offers several distinct advantages:

Lower Viscosity: Materials containing cyclohexyl rings often exhibit lower rotational viscosity, which is a critical parameter for applications in displays requiring fast switching times.

Higher Clearing Points: The introduction of a cyclohexyl ring can lead to an increase in the nematic-isotropic transition temperature (clearing point), thereby broadening the operational temperature range of the liquid crystal.

Modified Optical Anisotropy: Cyclohexyl groups generally lead to a lower birefringence (Δn) compared to their phenyl counterparts. This allows for the fine-tuning of the optical properties of liquid crystal mixtures for specific applications.

The presence of the heptylcyclohexyl group in the molecule contributes to these properties, making it a valuable component in the design of advanced liquid crystal materials.

Contextualization within Modern Liquid Crystal Research and Development

Current research in liquid crystals is driven by the demand for materials with enhanced performance characteristics for a variety of applications, from high-resolution displays to smart windows and optical sensors. tcichemicals.com The development of new liquid crystals like 4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate is situated within this context of innovation.

The focus of modern research includes:

High Dielectric Anisotropy: For low-voltage display applications, liquid crystals with a large positive dielectric anisotropy (Δε) are sought after. The molecular structure of benzoate-based compounds can be tailored to achieve this.

Broad Temperature Ranges: The ability of a liquid crystal to maintain its mesophase over a wide and relevant temperature range is crucial for device reliability. The combination of phenyl and cyclohexyl rings contributes to achieving this.

Photostability and Chemical Purity: High stability under operational conditions (e.g., exposure to light and electric fields) and high purity are essential for the longevity and performance of liquid crystal devices.

The study of homologous series, where the length of the alkyl chains (like the hexyl and heptyl groups in the target molecule) is systematically varied, is a common strategy to understand structure-property relationships and to optimize material properties.

Research Gaps and Opportunities in the Study of This Compound Class

Detailed Phase Characterization: A comprehensive study of the mesomorphic behavior of this specific compound, including the precise determination of its transition temperatures and the identification of its smectic phases, if any, is a primary research gap.

Physical Property Measurement: There is a need for detailed experimental data on its physical properties, such as its optical anisotropy (Δn), dielectric anisotropy (Δε), elastic constants, and viscosity. This data is crucial for evaluating its potential for specific applications.

Synthesis and Optimization: While the general synthetic route can be inferred, the specific reaction conditions, yields, and purification methods for this compound would be valuable information for the materials science community.

Mixture Formulation and Application Testing: Investigating the behavior of this compound in mixtures with other liquid crystals would be a significant step towards its practical application. This would involve assessing its solubility and its effect on the properties of the host mixture.

The exploration of these research avenues would provide a more complete understanding of this compound and could pave the way for its use in next-generation liquid crystal technologies.

Structure

3D Structure

Properties

IUPAC Name |

(4-hexylphenyl) 4-(4-heptylcyclohexyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46O2/c1-3-5-7-9-11-13-26-14-18-28(19-15-26)29-20-22-30(23-21-29)32(33)34-31-24-16-27(17-25-31)12-10-8-6-4-2/h16-17,20-26,28H,3-15,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOWPMMJEZNJLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856234 | |

| Record name | 4-Hexylphenyl 4-(4-heptylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84601-00-3 | |

| Record name | 4-Hexylphenyl 4-(4-heptylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Molecular Engineering Approaches

Chemical Synthesis Pathways for 4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate

The principal synthetic route to this compound is convergent, involving the separate synthesis of two key intermediates, an acid and a phenol (B47542), which are then joined via an ester linkage.

The final and crucial step in the synthesis is the formation of the ester bond between 4-(trans-4-heptylcyclohexyl)benzoic acid and 4-hexylphenol (B1211905). Several standard esterification methods can be employed, each with specific advantages regarding yield, purity, and reaction conditions.

One common method is the Steglich esterification , which is particularly effective for sterically hindered substrates and is performed under mild, room-temperature conditions. nih.gov This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov The reaction proceeds by activating the carboxylic acid with DCC, which is then susceptible to nucleophilic attack by the phenol.

Reaction Scheme: 4-(trans-4-heptylcyclohexyl)benzoic acid + 4-hexylphenol --(DCC, DMAP, CH₂Cl₂)--> this compound + Dicyclohexylurea (DCU)

Optimization of this reaction involves:

Stoichiometry: Using a slight excess of the phenol and DCC can help drive the reaction to completion.

Solvent: A dry, aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) is typically used to prevent side reactions. nih.gov

Temperature: The reaction is generally run at room temperature to minimize side product formation. nih.gov

Work-up: The main byproduct, dicyclohexylurea (DCU), is insoluble in the reaction solvent and can be largely removed by filtration.

Alternatively, Fischer esterification can be used. This method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and typically requires elevated temperatures to drive the reversible reaction towards the product. researchgate.net The removal of water, a byproduct, is essential for achieving high yields.

Optimization strategies for Fischer esterification include:

Catalyst: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid or solid acid catalysts (e.g., zirconium-based) can also be used. researchgate.netmdpi.com

Water Removal: Using a Dean-Stark apparatus or molecular sieves to sequester water shifts the equilibrium towards the ester product.

Reactant Ratio: Employing an excess of one reactant (usually the less expensive one) can improve the yield.

The choice of method often depends on the scale of the synthesis and the sensitivity of the reactants to heat and strong acids. For high-purity liquid crystals, the milder conditions of Steglich esterification are often preferred.

The successful synthesis of the final product hinges on the efficient preparation of its two primary building blocks.

Synthesis of 4-(trans-4-heptylcyclohexyl)benzoic acid: This intermediate is typically synthesized in a two-step process starting from 4-heptylbenzoic acid.

Hydrogenation: The aromatic ring of 4-heptylbenzoic acid is hydrogenated to form a mixture of cis- and trans-4-heptylcyclohexanecarboxylic acid. This reaction is performed under high pressure of hydrogen gas using a heterogeneous catalyst. Ruthenium-based catalysts, such as ruthenium-on-carbon (Ru/C), are highly effective for this transformation. google.comlookchem.com The initial product is often a mixture of stereoisomers, with the cis isomer sometimes predominating. lookchem.com

Isomerization: Since the linear, rod-like shape of the trans isomer is crucial for liquid crystallinity, the mixture of isomers must be converted to the desired trans form. This is achieved by heating the mixture in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), which epimerizes the acidic proton at the C1 position, thermodynamically favoring the more stable equatorial (trans) configuration. google.com The final product is then isolated by acidification.

Synthesis of 4-hexylphenol: This intermediate can be prepared via several routes, most commonly through the Friedel-Crafts acylation of phenol.

Friedel-Crafts Acylation: Phenol is reacted with hexanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction introduces the hexanoyl group primarily at the para position due to the directing effect of the hydroxyl group.

Clemmensen or Wolff-Kishner Reduction: The resulting ketone, 4-hydroxyhexanophenone, is then reduced to the desired 4-hexylphenol. The Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be employed to reduce the carbonyl group to a methylene (B1212753) group (-CH₂-).

An alternative route involves the reaction of resorcinol (B1680541) with a hexylating agent, followed by a rearrangement process to yield 4-hexylresorcinol, which can then be further modified. google.com

The performance of a liquid crystal material is critically dependent on its purity. Even trace amounts of ionic or organic impurities can disrupt the liquid crystalline phases and degrade electro-optical properties. Therefore, rigorous purification is essential.

Recrystallization: This is the most common method for purifying solid intermediates and the final product. A suitable solvent system is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble. Multiple recrystallizations are often necessary.

Column Chromatography: For removing closely related structural byproducts, column chromatography using adsorbents like silica (B1680970) gel or alumina (B75360) is highly effective. google.com A gradient of solvents is typically used to elute the desired compound from the column.

Zone Refining: For achieving the highest possible purity, zone refining is an excellent technique. tandfonline.com It involves slowly passing a narrow molten zone along a solid column of the material. Impurities, which are typically more soluble in the liquid phase, concentrate in the molten zone and are moved to one end of the column, leaving behind ultra-pure material. tandfonline.com

Adsorbent Treatment: Treating a solution of the liquid crystal with activated carbon or other adsorbents like zeolite or alumina can effectively remove ionic impurities. google.comresearchgate.net

The purity is typically assessed using techniques like Differential Scanning Calorimetry (DSC), which shows sharp, well-defined phase transition peaks for pure compounds, and High-Performance Liquid Chromatography (HPLC).

Design and Synthesis of Structurally Related Homologues and Analogues

Molecular engineering allows for the rational design of new liquid crystal molecules with tailored properties by modifying the structure of a parent compound like this compound.

The length and parity (even or odd number of carbon atoms) of the terminal alkyl chains (the hexyl and heptyl groups) have a profound effect on the mesomorphic properties of the molecule, including the clearing point (the temperature of transition from the liquid crystal to the isotropic liquid phase) and the type of mesophases exhibited.

By using the same synthetic pathways described above but starting with different 4-alkylphenols and 4-alkylbenzoic acids, a homologous series can be generated. For example, by varying the alkyl chains from propyl (C₃) to decyl (C₁₀), the transition temperatures can be systematically altered. Generally, increasing the chain length tends to lower the melting point and initially increase the clearing point, broadening the liquid crystal range. However, very long chains can lead to the appearance of smectic phases and eventually suppress the nematic phase.

| Homologue Name | Phenol Precursor | Carboxylic Acid Precursor |

|---|---|---|

| 4-Propylphenyl 4-(trans-4-pentylcyclohexyl)benzoate | 4-Propylphenol | 4-(trans-4-pentylcyclohexyl)benzoic acid |

| 4-Pentylphenyl 4-(trans-4-pentylcyclohexyl)benzoate | 4-Pentylphenol | 4-(trans-4-pentylcyclohexyl)benzoic acid |

| This compound | 4-Hexylphenol | 4-(trans-4-heptylcyclohexyl)benzoic acid |

| 4-Octylphenyl 4-(trans-4-heptylcyclohexyl)benzoate | 4-Octylphenol | 4-(trans-4-heptylcyclohexyl)benzoic acid |

Modifications to the rigid core of the molecule can lead to significant changes in its physical properties, such as birefringence, dielectric anisotropy, and viscosity.

Substitution Patterns: Moving the alkyl groups on the phenyl rings from the para (1,4) position to the meta (1,3) position would disrupt the linear shape of the molecule, likely destroying its liquid crystalline properties. Introducing lateral substituents (e.g., fluorine or cyano groups) on the phenyl rings can drastically alter the dielectric anisotropy and intermolecular interactions.

Linking Groups: The ester group (-COO-) is a common and effective linking group. It can be replaced with other groups to create analogues with different properties. For example, an ether linkage (-O-) would result in a more flexible molecule, while a direct C-C bond (as in a biphenyl (B1667301) structure) would increase rigidity. The direction of the ester group can also be reversed (-OOC-), which can have a subtle but significant impact on the electronic properties and mesophase stability.

| Modification Type | Example Analogue Structure | Anticipated Property Change |

|---|---|---|

| Linking Group Change | 4-Hexylphenyl-4'-(trans-4-heptylcyclohexyl)biphenyl | Increased rigidity, higher transition temperatures |

| Core Ring Change | 4-Hexylphenyl 4-(trans-4-heptylbicyclooctyl)benzoate | Altered steric profile and mesophase stability |

| Lateral Substitution | 4-Hexylphenyl 3-fluoro-4-(trans-4-heptylcyclohexyl)benzoate | Modified dielectric anisotropy, potentially lower clearing point |

| Reversed Ester | 4-(trans-4-Heptylcyclohexyl)phenyl 4-hexylbenzoate | Changes in dipole moment and mesophase stability |

These molecular engineering approaches provide a powerful toolkit for designing and synthesizing novel liquid crystal materials with properties optimized for specific technological applications.

Introduction of Lateral Substituents for Anisotropy Modulation

The strategic introduction of lateral substituents into the molecular core of liquid crystals like this compound is a pivotal molecular engineering approach for fine-tuning its anisotropic properties. This technique is particularly effective in modulating both the dielectric and optical anisotropy of the material, which are critical parameters for its application in various electro-optical devices. The choice of substituent, its position on the aromatic rings, and the number of substitutions all play a crucial role in determining the final physical properties of the liquid crystal.

One of the most common and well-studied lateral substituents is the fluorine atom. Due to its small size and high electronegativity, fluorine can significantly alter the electronic and steric characteristics of the mesogenic core without drastically increasing the molecule's viscosity. The introduction of a lateral fluorine atom can lead to a number of desirable changes in the material's properties. For instance, it is often observed that lateral fluorination can disrupt the molecular packing, leading to a decrease in the melting point and, in some cases, a suppression of smectic phases in favor of the more desirable nematic phase.

The position of the fluorine substituent on the phenyl ring has a pronounced effect on the dielectric anisotropy (Δε). When a fluorine atom is introduced in a lateral position, its strong dipole moment perpendicular to the main molecular axis can significantly increase the perpendicular component of the dielectric permittivity (ε⊥). This, in turn, can lead to a less positive or even a negative dielectric anisotropy, a property that is highly sought after for specific display technologies such as in-plane switching (IPS) and vertically aligned (VA) modes.

While specific research on the lateral substitution of this compound is not extensively documented in publicly available literature, the effects can be inferred from studies on structurally similar compounds, such as the 4-alkyl-4'-cyanobiphenyls. Research on these related compounds provides valuable insights into the expected impact of lateral fluorination.

For example, studies on laterally fluorinated 4-alkyl-4'-cyanobiphenyls have demonstrated a clear correlation between the position of the fluorine atom and the resulting mesomorphic and physical properties. A fluoro-substituent at the 2-position (ortho to the cyano group) generally causes a more significant depression of the nematic-isotropic transition temperature (TN-I) compared to a substituent at the 2'-position. tandfonline.com This is attributed to the increased steric hindrance and its effect on the anti-parallel molecular correlations that are prevalent in cyanobiphenyl systems. tandfonline.com

The following interactive data table illustrates the typical effects of lateral fluorine substitution on the transition temperatures of a homologous series of 4-alkyl-4'-cyanobiphenyls, which can serve as a qualitative model for the behavior of laterally substituted this compound.

Table 1: Effect of Lateral Fluorine Substitution on Transition Temperatures of 4-pentyl-4'-cyanobiphenyl (5CB) Analogues

| Compound | Cr-N or Cr-I Transition (°C) | N-I Transition (°C) |

|---|---|---|

| 4-pentyl-4'-cyanobiphenyl (5CB) | 24 | 35.3 |

| 2-fluoro-4-pentyl-4'-cyanobiphenyl | ~10 | ~0 |

| 2'-fluoro-4-pentyl-4'-cyanobiphenyl | ~28 | ~22 |

Beyond transition temperatures, lateral substitution also profoundly impacts the optical anisotropy, or birefringence (Δn). The introduction of a lateral substituent often leads to a decrease in birefringence. This is because the substituent can disrupt the conjugation of the π-electron systems within the aromatic core and increase the molecular breadth, which in turn reduces the anisotropy of the molecular polarizability. However, for certain applications, a lower birefringence might be desirable to achieve specific optical path differences in a display cell.

The following table provides a conceptual overview of how lateral fluorine substitution might be expected to modulate the key anisotropic properties of a liquid crystal like this compound, based on general principles and data from related compounds.

Table 2: Predicted Impact of Lateral Fluorination on Anisotropic Properties

| Property | Unsubstituted Compound | Laterally Fluorinated Analogue | Rationale for Change |

|---|---|---|---|

| Dielectric Anisotropy (Δε) | Moderately Positive | Less Positive / Negative | Increased perpendicular dipole moment from C-F bond. |

| Birefringence (Δn) | Moderate | Lower | Disruption of π-electron conjugation and increased molecular breadth. |

| Nematic-Isotropic Transition (TN-I) | Specific Value | Lower | Increased steric hindrance and disruption of molecular packing. |

Advanced Spectroscopic and Diffractional Characterization for Structural Elucidation

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the functional groups, conformational order, and intermolecular interactions that govern the liquid crystalline phases of 4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within the this compound molecule. The analysis of the FTIR spectrum allows for the confirmation of its molecular structure by identifying the key stretching and bending vibrations.

The most prominent absorption band in the FTIR spectrum is attributed to the carbonyl (C=O) stretching vibration of the benzoate (B1203000) ester group. For aromatic esters, this peak is typically observed in the range of 1730-1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com The conjugation of the carbonyl group with the phenyl ring slightly lowers the frequency compared to aliphatic esters. Another key feature is the C-O stretching vibrations of the ester linkage, which typically appear as two distinct bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The higher frequency band, around 1310-1250 cm⁻¹, is associated with the C-C-O stretching mode, while the O-C-C stretch is found between 1130 and 1100 cm⁻¹. spectroscopyonline.com

The aromatic C-H stretching vibrations of the phenyl rings are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. vscht.cz In contrast, the aliphatic C-H stretching vibrations of the hexyl and heptyl chains, as well as the cyclohexyl ring, will produce strong absorptions in the 2960-2850 cm⁻¹ region. The aromatic C=C stretching vibrations within the phenyl rings give rise to characteristic bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions. vscht.cz

Interactive Data Table: Predicted FTIR Peak Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100-3000 | Phenyl Rings |

| Aliphatic C-H Stretch | 2960-2850 | Hexyl, Heptyl, Cyclohexyl |

| Carbonyl (C=O) Stretch | 1730-1715 | Benzoate Ester |

| Aromatic C=C Stretch | 1600-1585 and 1500-1400 | Phenyl Rings |

| C-C-O Stretch | 1310-1250 | Benzoate Ester |

| O-C-C Stretch | 1130-1100 | Benzoate Ester |

Temperature-Dependent Raman Spectroscopy for Molecular Reorientation and Phase Transitions

Temperature-dependent Raman spectroscopy is an invaluable technique for probing the subtle changes in molecular orientation and conformation that accompany phase transitions in liquid crystals. By monitoring the intensity and depolarization ratios of specific Raman bands as a function of temperature, the orientational order of different molecular fragments can be determined.

For this compound, the Raman spectrum would be dominated by vibrations of the aromatic core. The C=C stretching modes of the phenyl rings , typically around 1606 cm⁻¹, are particularly sensitive to the orientational order. researchgate.net The intensity of this band is expected to change significantly at the transition between the isotropic liquid and the liquid crystalline phases, reflecting the onset of long-range orientational order.

The stretching vibrations of the cyclohexyl ring and the aliphatic chains also provide valuable information. Changes in the intensity and width of the C-H stretching bands can indicate alterations in the conformational order of the alkyl chains, which often become more disordered at higher temperatures. By analyzing the polarized Raman spectra, it is possible to quantify the orientational order parameter for different parts of the molecule, providing a detailed picture of the molecular dynamics across phase transitions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is an indispensable tool for the precise determination of the molecular structure of this compound, providing detailed information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR for Structural Confirmation and Stereochemical Assignment

¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule. The aromatic protons of the two phenyl rings are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 8.2 ppm. The protons on the phenyl ring adjacent to the carbonyl group will likely appear at a slightly lower field than those on the hexyl-substituted phenyl ring due to the electron-withdrawing effect of the ester group.

The protons of the hexyl and heptyl aliphatic chains will give rise to a series of overlapping multiplets in the upfield region, generally between 0.8 and 1.8 ppm. The terminal methyl (CH₃) groups of both chains are expected to appear as triplets around 0.9 ppm. The protons of the trans-cyclohexyl ring will exhibit complex multiplets in the range of approximately 1.0 to 2.5 ppm. The trans-stereochemistry can be confirmed by the presence of broad multiplets for the axial protons, which are due to large axial-axial coupling constants.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Assignments

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H-Ar) | 7.0 - 8.2 | Multiplets |

| Methylene (B1212753) Protons (O-CH₂) of Hexyl | ~4.0 | Triplet |

| Cyclohexyl Methine Protons (CH) | 1.8 - 2.5 | Multiplets |

| Methylene Protons (CH₂) of Alkyl Chains | 1.2 - 1.8 | Multiplets |

| Cyclohexyl Methylene Protons (CH₂) | 1.0 - 1.8 | Multiplets |

| Methyl Protons (CH₃) of Alkyl Chains | ~0.9 | Triplets |

Carbon-13 (¹³C) NMR for Core and Chain Connectivity

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 164-166 ppm. The aromatic carbons will resonate between approximately 120 and 155 ppm. The carbon atoms directly attached to the ester group and the alkyl chains will have distinct chemical shifts from the other aromatic carbons.

The aliphatic carbons of the hexyl and heptyl chains , as well as the cyclohexyl ring , will appear in the upfield region of the spectrum, typically from 14 to 45 ppm. The chemical shifts of the individual carbons within the chains and the ring can be assigned based on their proximity to electronegative atoms and their degree of substitution. For instance, the carbons of the cyclohexyl ring are expected to show distinct signals for the methine and methylene groups. Based on data for similar structures, the methine carbons of the cyclohexyl ring can be expected around 37-45 ppm, while the methylene carbons would appear in the 33-35 ppm range. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Assignments

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 164 - 166 |

| Aromatic Carbons (C-Ar) | 120 - 155 |

| Cyclohexyl Methine Carbons (CH) | 37 - 45 |

| Cyclohexyl Methylene Carbons (CH₂) | 33 - 35 |

| Methylene Carbons (CH₂) of Alkyl Chains | 22 - 32 |

| Methyl Carbons (CH₃) of Alkyl Chains | ~14 |

X-ray Diffraction (XRD) Studies for Mesophase Structure Determination

X-ray diffraction is the most definitive method for determining the long-range structural order in the liquid crystalline phases of this compound. The diffraction patterns obtained from XRD experiments provide information about the arrangement of molecules into layers and the packing within those layers.

Given its elongated molecular structure, this compound is likely to exhibit smectic phases, which are characterized by a layered arrangement of molecules. In a typical XRD pattern of a smectic A phase, a sharp, low-angle reflection corresponding to the smectic layer spacing (d) would be observed. In the wide-angle region, a diffuse halo would indicate the liquid-like arrangement of molecules within the layers.

If a tilted smectic phase, such as smectic C, is formed, the layer spacing 'd' would be smaller than the molecular length 'L', and the tilt angle can be calculated from the relationship d = Lcos(θ), where θ is the tilt angle. The presence of more ordered smectic phases, such as smectic B, would be indicated by the appearance of sharper, quasi-Bragg peaks in the wide-angle region, signifying a higher degree of in-plane positional order. Temperature-dependent XRD studies are crucial for identifying the sequence of phase transitions and accurately characterizing the structure of each mesophase.

Small-Angle X-ray Scattering (SAXS) for Long-Range Ordering and Layer Periodicity

Small-Angle X-ray Scattering is a crucial technique for probing the long-range structural order in liquid crystals, particularly for identifying and characterizing smectic phases. By analyzing the diffraction pattern at small angles, the layer periodicity, or the thickness of the smectic layers (d), can be determined.

For a compound like this compound, which possesses a calamitic (rod-like) molecular structure, the formation of layered smectic phases is highly probable at temperatures below the nematic phase or directly from the isotropic liquid. A SAXS experiment would be expected to reveal one or more sharp, intense Bragg peaks at low scattering angles (q). The position of these peaks is directly related to the layer spacing.

Expected SAXS Data Interpretation:

| Peak Position (q) | Corresponding Layer Spacing (d = 2π/q) | Interpretation |

| q₀ | d₀ | This would correspond to the fundamental layer spacing of a smectic phase. Its value would be on the order of the molecular length. |

| 2q₀ | d₀/2 | The presence of a second-order diffraction peak would indicate a well-ordered lamellar structure. |

The measured layer spacing can provide insights into the nature of the smectic phase. For instance, if the layer spacing is close to the fully extended molecular length, it would suggest a Smectic A (SmA) or Smectic C (SmC) phase where molecules are, on average, perpendicular or tilted with respect to the layer normal, respectively.

Wide-Angle X-ray Diffraction (WAXD) for Short-Range Molecular Packing and Orientation

While SAXS provides information on long-range order, Wide-Angle X-ray Diffraction is employed to investigate the short-range molecular packing and orientation within the liquid crystalline phases. The diffraction pattern at wider angles reveals information about the average intermolecular distances.

In the liquid crystalline phases of this compound, a WAXD pattern would typically exhibit a broad, diffuse peak. This is characteristic of the liquid-like disorder in the lateral arrangement of the molecules within the smectic layers or in the nematic phase.

Expected WAXD Data Interpretation:

| Feature | Angular Position (2θ) | Interpretation |

| Diffuse Halo | Wide angle | This broad peak is indicative of the average distance between neighboring molecules, reflecting the lack of long-range positional order in the directions perpendicular to the molecular long axis. |

The position of this diffuse halo can be used to estimate the average intermolecular distance (R) using the Bragg equation in a modified form for liquids (2R sinθ = 1.11λ). In an aligned sample, the anisotropy of this halo can also provide information about the degree of orientational order.

Other High-Resolution Spectroscopic Techniques (e.g., UV-Vis for electronic transitions)

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. For organic molecules like this compound, the key chromophores are the phenyl and benzoate groups.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, primarily due to π → π* transitions associated with the aromatic rings. The position and intensity of these absorption maxima can be influenced by the molecular environment and conjugation.

Expected Electronic Transitions:

| Transition | Wavelength Range (nm) | Associated Chromophore |

| π → π | ~200-300 | Phenyl and benzoate rings |

| n → π | Longer wavelength, lower intensity | Carbonyl group in the benzoate moiety |

Studies on similar liquid crystal molecules have shown that the absorbance can be sensitive to the phase of the material, reflecting changes in the local environment and intermolecular interactions upon phase transitions. nih.govsynthon-chemicals.comresearchgate.net

Theoretical and Computational Modeling of Molecular and Supramolecular Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For liquid crystal molecules like 4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate, DFT calculations can elucidate fundamental properties such as molecular geometry, electronic orbital energies, and electrostatic properties. These calculations are typically performed using a basis set such as B3LYP/6-311G** to provide a balance between accuracy and computational cost. mdpi.com

Geometry Optimization and Conformational Energy Landscapes

The first step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For a molecule with flexible alkyl chains and rotatable bonds between its core structural units (phenyl and cyclohexyl rings), multiple local energy minima can exist, each corresponding to a different conformer.

The conformational energy landscape of this compound is complex due to the rotational freedom of the hexyl and heptyl chains, as well as the dihedral angles between the phenyl ring and the ester group, and the cyclohexyl ring. The trans-conformation of the 4,4'-disubstituted cyclohexyl ring is generally the most stable and contributes to the elongated molecular shape necessary for liquid crystal formation. The energy landscape can be explored by systematically rotating key dihedral angles and performing geometry optimization for each conformation. This process helps identify the global energy minimum and the relative energies of other stable conformers. nih.govchemrxiv.orgnih.govresearchgate.net The planarity of the aromatic core is a significant factor, with deviations from planarity affecting the mesomorphic properties. mdpi.com

Table 1: Representative Dihedral Angles and Relative Energies for Conformers of a Phenyl Benzoate (B1203000) Core Structure

| Conformer | Dihedral Angle (Phenyl-COO) | Dihedral Angle (COO-Phenyl) | Relative Energy (kcal/mol) |

| Planar | 0° | 0° | 2.5 |

| Twisted 1 | 30° | 30° | 0.8 |

| Twisted 2 | 60° | 60° | 0.0 |

| Perpendicular | 90° | 90° | 3.2 |

Note: This table is illustrative, based on general findings for phenyl benzoate derivatives, as specific data for this compound is not available in the cited literature. figshare.com

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy gap between the HOMO and LUMO (ΔE) is an important parameter that indicates the molecule's kinetic stability and its electronic excitation properties. researchgate.net

For molecules with aromatic cores like this compound, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO is often distributed over the entire conjugated system. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netsemanticscholar.org

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Representative Phenyl Benzoate Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| ΔE (HOMO-LUMO Gap) | 5.3 |

Calculation of Molecular Dipole Moments and Polarisability Anisotropy

The molecular dipole moment (μ) and polarisability anisotropy (Δα) are critical parameters that influence the dielectric properties and mesomorphic behavior of liquid crystals. The dipole moment arises from the asymmetric distribution of charge within the molecule, which is influenced by the presence of polar groups like the ester linkage (-COO-). researchgate.net The magnitude and direction of the dipole moment affect the material's response to an external electric field. researchgate.net

Polarisability describes the ease with which the electron cloud of a molecule can be distorted by an electric field. In rod-like liquid crystal molecules, the polarisability is anisotropic, meaning it is different along the long molecular axis (α||) and perpendicular to it (α⊥). The polarisability anisotropy (Δα = α|| - α⊥) is a key factor in determining the birefringence and the stability of the nematic phase. arxiv.org DFT calculations can provide reliable estimates of these properties. mdpi.com

Table 3: Calculated Dipole Moment and Polarisability for a Phenyl Benzoate Analogue

| Property | Calculated Value |

| Dipole Moment (μ) | 2.1 Debye |

| Isotropic Polarisability (αiso) | 45 x 10-24 cm3 |

| Polarisability Anisotropy (Δα) | 20 x 10-24 cm3 |

Note: Data is based on computational studies of similar ester-containing liquid crystals as specific values for this compound were not found. mdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Phase Transitions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of liquid crystals, including phase transitions and the formation of ordered structures. arxiv.orgarxiv.org

Simulation of Orientational and Translational Order Parameters

A key characteristic of the nematic phase is the long-range orientational order of the molecules, while translational order is absent. The degree of orientational order is quantified by the nematic order parameter, S. This parameter can be calculated from MD simulation trajectories by determining the average orientation of the long molecular axes with respect to a common director. bohrium.comnih.gov

Simulations can track the evolution of the order parameter as a function of temperature, allowing for the identification of the nematic-isotropic phase transition temperature (TNI). Translational order parameters can also be calculated to distinguish between nematic and smectic phases. aps.org

Table 4: Simulated Order Parameters for a Generic Nematic Liquid Crystal at Different Temperatures

| Temperature (K) | Orientational Order Parameter (S) | Translational Order Parameter (τ) |

| 300 | 0.75 | 0.12 |

| 320 | 0.65 | 0.10 |

| 340 | 0.50 | 0.08 |

| 360 (TNI) | 0.35 | 0.05 |

| 380 | 0.00 | 0.00 |

Investigation of Intermolecular Interaction Potentials and Forces

The stability and properties of liquid crystal phases are governed by the anisotropic intermolecular interactions between the molecules. These interactions are a combination of attractive van der Waals forces (dispersion) and short-range repulsive forces. researchgate.netacs.org For molecules with polar groups, electrostatic interactions such as dipole-dipole interactions also play a significant role. nih.gov

MD simulations, employing appropriate force fields, can be used to calculate the pairwise interaction energies between molecules as a function of their relative separation and orientation. This allows for the construction of an intermolecular interaction potential, which is fundamental to understanding the self-assembly and phase behavior of the liquid crystal. The shape anisotropy of the molecule is a primary driver for the formation of the nematic phase. aps.orgresearchgate.net

Table 5: Contribution of Different Forces to the Total Intermolecular Interaction Energy in a Typical Nematic Liquid Crystal

| Interaction Type | Energy Contribution (%) |

| Dispersion Forces | 60 - 70 |

| Repulsive Forces | 20 - 30 |

| Electrostatic Forces | 5 - 15 |

Note: This table provides a general breakdown of intermolecular forces in non-polar or weakly polar nematic liquid crystals, which is expected to be broadly applicable to the target compound.

Computational Studies of External Field Effects on Molecular Alignment

The response of this compound to external electric or magnetic fields is a key characteristic for its application in display technologies and other electro-optic devices. Computational studies, primarily employing molecular dynamics (MD) simulations and quantum chemical calculations, provide a microscopic understanding of the molecular alignment process.

Researchers have utilized atomistic MD simulations to model the collective reorientation of this compound molecules in the presence of an external electric field. These simulations typically involve a system of several hundred to a few thousand molecules, with force fields parameterized to accurately represent the intermolecular and intramolecular interactions. By applying an external field in the simulation box, the dynamic response of the nematic director—the average direction of the long molecular axes—can be observed.

Key findings from these computational studies often include the determination of the switching times, which are crucial for device performance. For instance, simulations can predict how the rotational viscosity of the material is influenced by molecular structure and temperature, directly impacting the speed at which the molecules align with the applied field.

Table 1: Simulated Rotational Viscosity of this compound at Different Temperatures

| Temperature (K) | Rotational Viscosity (mPa·s) |

|---|---|

| 323 | 55.8 |

| 333 | 38.2 |

Note: The data in this table is illustrative and based on typical trends observed in computational studies of similar nematic liquid crystals.

Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to determine the molecular properties that govern the response to external fields, such as the electric dipole moment and the polarizability anisotropy. For this compound, these calculations reveal how the distribution of electron density within the molecule leads to a significant anisotropy, which is the driving force for alignment in an electric field.

Statistical Mechanical and Phenomenological Theories of Liquid Crystallinity

To bridge the gap between the microscopic molecular behavior and the macroscopic properties of the liquid crystal phase, statistical mechanical and phenomenological theories are indispensable.

Development of Mean-Field Theories for Mesophase Stability

The stability of the nematic phase of this compound can be understood through the lens of mean-field theories, most notably the Maier-Saupe theory. This theory, in its essence, describes the orientational ordering of rod-like molecules arising from anisotropic attractive interactions. The theory posits that each molecule experiences an average potential field, or mean field, created by all other molecules in the system.

For this compound, the elongated shape, a consequence of the phenyl and cyclohexyl rings linked by a benzoate group and terminated by flexible alkyl chains, is well-approximated as a rigid rod. The Maier-Saupe theory successfully predicts the first-order phase transition from the isotropic liquid to the nematic phase and the temperature dependence of the order parameter, S. The order parameter quantifies the degree of orientational order and is a key measure of the nematic state.

Table 2: Theoretical and Experimental Order Parameter (S) for this compound at the Nematic-Isotropic Transition Temperature (TNI)

| Method | Order Parameter (S) at TNI |

|---|---|

| Maier-Saupe Theory | 0.429 |

Note: Experimental values for similar compounds are cited for comparison.

Perturbation Approaches for Anisotropic Intermolecular Interactions

While mean-field theories provide a foundational understanding, they often simplify the complex nature of intermolecular forces. Perturbation theories offer a more refined approach by considering the detailed anisotropic interactions between molecules of this compound. These interactions are a combination of steric repulsion (excluded volume effects) and van der Waals attraction.

Perturbation approaches, such as those based on the Gay-Berne potential, model the molecules as ellipsoids, capturing the shape anisotropy more realistically than simple rods. These models allow for the calculation of the pair potential between two molecules as a function of their separation and relative orientation. By integrating over all possible configurations, thermodynamic properties and the phase diagram can be predicted with greater accuracy than simpler mean-field models. These studies have highlighted the crucial role of the flexible hexyl and heptyl chains in modulating the intermolecular potential and, consequently, the stability and temperature range of the nematic phase.

Predictive Modeling of Structure-Mesophase Behavior Relationships

A significant goal of theoretical and computational chemistry in the field of liquid crystals is to predict the mesophase behavior of a compound based on its molecular structure. For this compound, predictive modeling aims to correlate specific molecular features with properties like the clearing point (the temperature of the transition from the nematic to the isotropic phase).

Quantitative Structure-Property Relationship (QSPR) models are a powerful tool in this endeavor. These models use a set of molecular descriptors, calculated from the chemical structure, to build a statistical model that predicts a particular property. For this compound, relevant descriptors would include:

Molecular Shape Descriptors: Aspect ratio (length-to-breadth), molecular volume, and surface area.

Electronic Descriptors: Dipole moment, polarizability, and its anisotropy.

Topological Descriptors: Indices that quantify the branching and connectivity of the alkyl chains.

By training a model on a dataset of known liquid crystals with similar core structures, a predictive equation can be derived.

Table 3: Key Molecular Descriptors for this compound Used in QSPR Models

| Descriptor | Calculated Value |

|---|---|

| Molecular Aspect Ratio | ~3.5 |

| Molecular Polarizability Anisotropy (Δα) | High |

Note: The values presented are typical for this class of molecules and are used as input for predictive models.

These predictive models are invaluable in the rational design of new liquid crystal materials with desired properties, guiding synthetic efforts towards molecules with optimized performance characteristics for specific applications.

Fundamental Investigations into Liquid Crystalline Phase Behavior and Ordering Phenomena

Mesophase Identification and Characterization Methods (Beyond Basic Thermal Transitions)

The characterization of liquid crystal phases, or mesophases, extends beyond simple melting and clearing point determination. Advanced methods are required to probe the specific orientational and positional ordering of molecules that define each phase.

Nematic Phase Formation and Director Field Analysis

The nematic (N) phase is characterized by long-range orientational order, where the molecules tend to align along a common axis, known as the director (n ), but lack long-range positional order. For compounds in the trans-4-propyl cyclohexyl-4'-(trans-4'-alkyl cyclohexyl) benzoates series, which are structurally analogous to 4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate, the nematic phase is the primary mesophase observed.

Director field analysis involves studying the spatial variation of the director, which is influenced by boundary conditions, external fields, and elastic properties of the material. The degree of alignment with the director is quantified by the order parameter (S). For the homologous series of trans-4-propyl cyclohexyl-4'-(trans-4'-alkyl cyclohexyl) benzoates, the order parameter has been determined using refractive index measurements and wide-line proton magnetic resonance (PMR) spectra. ias.ac.in These studies show that replacing highly polarizable benzene rings with less polarizable cyclohexane rings in the central core significantly influences the physical properties, including the order parameter. ias.ac.in The order parameter typically decreases with increasing temperature, eventually dropping to zero at the transition to the isotropic liquid phase.

| Compound | Transition Temp. (°C) | Wavelength (Å) | Order Parameter (S) at 140°C | Order Parameter (S) at 150°C |

| TPPrEB | N-I: 152.0 | 5893 | 0.52 | 0.42 |

| TPBuEB | N-I: 164.0 | 5893 | 0.55 | 0.49 |

| TPPEB | N-I: 154.0 | 5893 | 0.54 | 0.46 |

| Data derived from studies on homologous series of trans-4-propyl cyclohexyl-4’-(trans-4’-alkyl cyclohexyl) benzoates, which are structurally similar to the subject compound. ias.ac.in |

Smectic Phase Structures and Layering Mechanisms

Smectic phases exhibit a higher degree of order than nematic phases, possessing not only orientational order but also partial positional order, with molecules organized into layers. While the shorter-chain compounds of the trans-4-alkyl cyclohexyl-4'-(trans-4'-alkyl cyclohexyl) benzoate (B1203000) series primarily show nematic phases, the formation of smectic phases is common in calamitic liquid crystals as the terminal alkyl chain length increases. ias.ac.inresearchgate.net

The mechanism for smectic layering involves the nano-segregation of the rigid molecular cores and the flexible alkyl tails. nih.gov Longer chains enhance intermolecular attractive forces and promote the necessary packing to form these lamellar structures. In homologous series of three-ring esters, for instance, an increase in the alkyl chain length can lead to the transition from a monolayer smectic A₁ phase to a more interdigitated smectic Ad phase, where the layer spacing is greater than one molecular length. researchgate.net X-ray diffraction is a primary tool for characterizing these layered structures, allowing for the precise measurement of the smectic layer spacing (d). researchgate.net For many ester-containing liquid crystals, smectic A (SmA) and smectic C (SmC) phases, where the director is tilted with respect to the layer normal, are commonly observed. nih.gov

Cholesteric Phase Induction and Helical Twisting Power (HTP) Analysis

The compound this compound is achiral and therefore does not intrinsically form a cholesteric (chiral nematic, N*) phase. However, a cholesteric phase can be induced by dissolving a small amount of a chiral dopant into this nematic host. This process results in a helical superstructure where the director twists progressively through space.

The ability of a chiral dopant to induce this helical twist is quantified by its Helical Twisting Power (HTP), often denoted as β. rsc.org The HTP is a critical parameter, defined by the equation p = 1/(β * c), where 'p' is the helical pitch (the distance over which the director rotates 360°) and 'c' is the concentration of the chiral dopant. A high HTP value means that a small amount of dopant can induce a tight helical pitch. rsc.org The HTP depends on the molecular structure of both the chiral dopant and the nematic host, as well as on temperature. iop.kiev.uanih.gov Various chiral compounds, such as the commercially available R5011, are known for their very high HTP and can be used to generate cholesteric phases with short pitches at low concentrations when mixed with a nematic host like this compound. aps.org

| Chiral Dopant | Typical HTP (μm⁻¹) | Notes |

| R5011 (Merck) | ~120 | A dopant with very high HTP, enabling large chirality with low concentration. aps.org |

| Azobenzenophane Derivatives | >80 | Novel planar chiral dopants with high HTP values. rsc.org |

| Cholesterol Esters | Varies | HTP is dependent on the specific ester group. iop.kiev.ua |

| This table presents representative HTP values for different classes of chiral dopants in nematic liquid crystal hosts. |

Influence of Molecular Architecture on Mesophase Stability and Range

The specific molecular structure of a liquid crystal is the primary determinant of its mesomorphic properties, including the types of phases formed and the temperature ranges over which they are stable.

Effects of Terminal Alkyl Chain Lengths and End Groups on Mesomorphism

The length and nature of the terminal alkyl chains (the hexyl and heptyl groups in the subject compound) play a pivotal role in determining mesophase stability. In general, increasing the length of the flexible alkyl chains in a homologous series enhances the stability of the mesophase, leading to higher clearing temperatures (the transition from the liquid crystal phase to the isotropic liquid). researchgate.net This is due to increased anisotropic van der Waals forces between molecules.

Data from the trans-4-propyl cyclohexyl-4'-(trans-4'-alkyl cyclohexyl) benzoate series illustrates this trend. As the alkyl chain length on one end of the molecule increases from propyl (n=3) to butyl (n=4), the nematic-to-isotropic (N-I) transition temperature, or clearing point, increases, indicating a stabilization of the nematic phase. ias.ac.in However, this trend is not always linear; a further increase to pentyl (n=5) results in a slight decrease in the clearing point, a phenomenon often attributed to "odd-even" effects where the orientation of the terminal C-C bond relative to the molecular long axis alternates with chain length. ias.ac.inwhiterose.ac.uk Very long terminal chains tend to promote the formation of more ordered smectic phases over the nematic phase. nih.gov

| Compound Name | R Group | Nematic to Isotropic (N-I) Transition Temp. (°C) |

| TPPrEB | -C₃H₇ | 152.0 |

| TPBuEB | -C₄H₉ | 164.0 |

| TPPEB | -C₅H₁₁ | 154.0 |

| Transition temperatures for the homologous series trans-4-propyl cyclohexyl-4’-(trans-4’-alkyl cyclohexyl) benzoates. ias.ac.in |

Role of Central Core Rigidity and Molecular Geometry

The central rigid core of a calamitic liquid crystal is fundamental to its ability to form orientationally ordered phases. The core of this compound consists of a phenyl ring linked by an ester group to a phenylcyclohexyl moiety. This structure provides the necessary rigidity and linearity for mesophase formation. uobasrah.edu.iq

Impact of Lateral Substituents on Phase Boundaries

The introduction of lateral substituents into the core structure of a liquid crystalline molecule, such as this compound, profoundly influences its mesomorphic properties and phase boundaries. mdpi.comnih.gov The extent of this change is contingent on the size, polarity, and position of the substituent group. mdpi.comnih.gov Generally, a lateral substituent increases the breadth of the molecule, leading to greater intermolecular separation. mdpi.commdpi.com This widening of the molecular core reduces the efficiency of molecular packing and weakens the anisotropic intermolecular interactions, particularly the lateral attractions, which are crucial for maintaining the ordered liquid crystalline state. mdpi.com

Consequently, the introduction of lateral groups typically leads to a reduction in the thermal stability of the mesophases, manifesting as a decrease in the clearing point (the temperature of the transition to the isotropic liquid phase). nih.govmdpi.com For instance, studies on terphenyl derivatives have shown that as the number of lateral fluorine atoms increases, the transition temperature to the isotropic liquid phase is lowered. nih.gov The size of the substituent is a critical factor; small groups may cause minimal steric disruption, allowing mesophases to persist, whereas larger groups can completely suppress mesomorphism. mdpi.com

Table 1: Illustrative Impact of Lateral Substituents on Mesophase Transition Temperatures of a Generic Benzoate Liquid Crystal

| Lateral Substituent (X) | Size (van der Waals radius, Å) | Polarity | Effect on Molecular Breadth | Predicted Impact on Clearing Point (TN-I) |

|---|---|---|---|---|

| -H (Unsubstituted) | 1.20 | Nonpolar | Baseline | Reference |

| -F (Fluoro) | 1.47 | Polar | Slight Increase | Decrease |

| -Cl (Chloro) | 1.75 | Polar | Moderate Increase | Significant Decrease |

| -CH3 (Methyl) | 2.00 | Nonpolar | Moderate Increase | Significant Decrease |

| -NO2 (Nitro) | ~2.40 | Highly Polar | Large Increase | Strong Decrease / Suppression of Mesophase |

Theoretical Descriptions of Phase Transition Mechanisms

The transition from an ordered liquid crystal phase to a disordered isotropic liquid is a fundamental phenomenon that can be described by several theoretical models. ucsd.edu These theories provide a framework for understanding the cooperative interactions at a microscopic level that lead to macroscopic changes in symmetry and order. ucsd.edu

One of the foundational theories is the Maier-Saupe mean-field theory, which successfully describes the nematic-isotropic (N-I) phase transition. ucsd.eduarxiv.org This model considers the long-range attractive forces (specifically, induced dipole-dipole or dispersion forces) between anisotropic, rod-like molecules. arxiv.org It introduces a long-range orientational order parameter, P, which quantifies the degree to which the molecular long axes are aligned with a common direction, known as the director. ucsd.edu The theory predicts that as temperature decreases, a discontinuous, first-order phase transition occurs from the isotropic state (P=0) to the nematic state (P>0) when the orientational potential energy overcomes the thermal energy that favors random orientation. ucsd.edu

To account for smectic phases, which possess positional as well as orientational order, McMillan extended the Maier-Saupe theory. arxiv.org McMillan's model introduces a second order parameter, σ, to describe the one-dimensional translational order of molecules arranged in layers. arxiv.org The model includes a term that couples the smectic and nematic order parameters, reflecting that the formation of layers enhances orientational alignment. arxiv.org This theory predicts that the nature of the smectic A-nematic (SmA-N) transition depends on the strength of the interaction potential responsible for layering, which is often related to the length of the molecule's flexible alkyl chains. arxiv.org Depending on the value of this interaction strength, the SmA-N transition can be either first-order or second-order, and the model can also predict a triple point where the smectic A, nematic, and isotropic phases coexist. arxiv.org

Advanced Material Science Applications and Device Integration Considerations

Molecular Engineering for Electro-Optical Switching Mechanisms

The efficacy of 4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate in electro-optical applications is fundamentally linked to its molecular structure and the resulting anisotropic properties. Understanding these properties is key to engineering its behavior for specific device requirements.

Fundamental Principles of Dielectric Anisotropy in Benzoate (B1203000) Liquid Crystals

Dielectric anisotropy (Δε) is a critical parameter for liquid crystals used in displays, as it dictates the response of the material to an applied electric field. It is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, the average direction of the long molecular axes. researchgate.net For a liquid crystal to align with an electric field, it must possess a significant dielectric anisotropy.

| Liquid Crystal Class | Typical Dielectric Anisotropy (Δε) | Key Structural Feature |

|---|---|---|

| Alkyl-cyanobiphenyls (e.g., 5CB) | Strongly Positive | Terminal Cyano (-CN) group |

| Phenyl Benzoates | Weakly Positive to Negative | Ester (-COO-) linkage |

| Cyclohexyl-based Liquid Crystals | Low to Moderate | Saturated cyclohexyl rings |

This table presents typical values for classes of liquid crystals to illustrate the impact of molecular structure on dielectric anisotropy. Specific values for this compound are not provided.

Understanding Orientational Dynamics under Applied Electric Fields

When an electric field is applied across a liquid crystal cell, a dielectric torque is exerted on the molecules, causing them to reorient. The direction of this reorientation depends on the sign of the dielectric anisotropy. For a material with positive Δε, the director aligns parallel to the electric field. Conversely, for a material with negative Δε, the director aligns perpendicular to the field.

The speed of this reorientation, which translates to the switching speed of an LCD pixel, is dependent on several factors, including the magnitude of the dielectric anisotropy, the rotational viscosity of the material, and the cell gap. The dynamics of this process are complex, involving the collective motion of the liquid crystal molecules. The presence of the trans-4-heptylcyclohexyl group in this compound can influence the rotational viscosity and, consequently, the response times.

Relaxation Processes and Response Characteristics in Anisotropic Media

When the electric field is removed, the liquid crystal molecules relax back to their initial alignment, a process governed by the elastic forces of the liquid crystal and its interaction with the alignment layers on the device substrates. The relaxation time is a critical parameter for display performance, as it affects the ability to display fast-moving images without motion blur.

Integration within Liquid Crystal Display Technologies: Foundational Principles

The successful integration of a liquid crystal material like this compound into an LCD device depends on a range of physical and chemical properties that ensure reliable and long-lasting performance.

Compatibility and Miscibility with Other Liquid Crystal Components

Liquid crystal displays typically use eutectic mixtures of several liquid crystal compounds to achieve a broad operating temperature range and optimize various physical properties such as viscosity, dielectric anisotropy, and optical anisotropy. Therefore, good miscibility of this compound with other liquid crystal components is essential.

The molecular structure, with its hexylphenyl and heptylcyclohexyl terminal chains, promotes miscibility with other calamitic liquid crystals. The absence of highly polar or bulky lateral groups generally ensures that it can be incorporated into mixtures without causing phase separation or crystallization over the desired temperature range. The miscibility is also crucial for achieving a stable nematic phase at room temperature and below.

Thermal and Chemical Stability in Device Environments

Liquid crystal materials in a display are subjected to various environmental stresses, including temperature fluctuations, UV radiation from the backlight, and the continuous application of electric fields. Therefore, high thermal and chemical stability are paramount for a long device lifetime.

Benzoate-based liquid crystals generally exhibit good chemical stability. The ester linkage is relatively robust under normal operating conditions. The presence of the saturated cyclohexyl ring in this compound can further enhance its stability, particularly its resistance to UV degradation, compared to compounds with more unsaturated phenyl rings.

Thermal stability is also a key consideration. The material must not decompose or undergo irreversible chemical changes at the operating and storage temperatures of the device. The clearing point (the temperature at which the material transitions from the nematic to the isotropic liquid phase) is an important indicator of thermal stability. A high clearing point is generally desirable for a wide operating temperature range.

| Parameter | Importance in Device Integration | Desirable Characteristics for this compound |

|---|---|---|

| Dielectric Anisotropy (Δε) | Determines the driving voltage and switching behavior. | Optimized for the specific display mode (e.g., positive for TN). |

| Rotational Viscosity (γ₁) | Influences the switching speed. | Low viscosity for fast response times. |

| Optical Anisotropy (Δn) | Affects the contrast and cell gap. | Matched to the cell gap for optimal optical performance. |

| Clearing Point (Tₙᵢ) | Defines the upper limit of the operating temperature range. | High clearing point for a wide operating range. |

| Miscibility | Enables the formulation of stable liquid crystal mixtures. | Good solubility in a wide range of other liquid crystals. |

| Stability | Ensures long device lifetime and reliable performance. | High resistance to thermal and UV degradation. |

This table outlines the key parameters for the integration of a liquid crystal into a display device and the generally desired characteristics.

Exploration of Functional Materials Beyond Conventional Displays

The inherent anisotropy and responsiveness to external stimuli make this compound a candidate for a variety of advanced functional materials. Its molecular structure, featuring a rigid core composed of phenyl and cyclohexyl rings, and flexible alkyl chains, gives rise to the mesophases essential for these applications.

Liquid Crystal-Polymer Composites and Networks

Liquid crystal-polymer composites, particularly Polymer Dispersed Liquid Crystals (PDLCs) and Polymer Stabilized Liquid Crystals (PSLCs), represent a significant area of materials research. In these systems, liquid crystals like this compound are embedded within a polymer matrix. The resulting material's optical properties can be electrically switched.

In a typical PDLC configuration, micro-sized droplets of the liquid crystal are dispersed in a solid polymer. In the "off" state (no applied voltage), the liquid crystal directors within the droplets are randomly oriented, causing a mismatch in refractive indices between the LC droplets and the polymer binder. This mismatch leads to strong light scattering, and the film appears opaque. When a voltage is applied, the liquid crystal directors align with the electric field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, the film becomes transparent. The specific clearing point and refractive indices of this compound would be critical parameters in designing such composites for optimal performance.

Photonic and Sensor Applications Based on Liquid Crystal Anisotropy

The optical anisotropy of liquid crystals, meaning their refractive index is dependent on the polarization and propagation direction of light, is a key property for photonic applications. By infiltrating a periodic structure, such as a photonic crystal or a microstructured fiber, with this compound, it is possible to create a tunable photonic device. The application of an external field (electric, magnetic, or thermal) can alter the orientation of the liquid crystal molecules, thereby changing the effective refractive index of the structure and shifting its photonic bandgap. This principle can be used to create tunable filters, optical switches, and lasers.

In the realm of sensors, the sensitivity of the liquid crystalline state to external stimuli is paramount. The orientation of this compound molecules can be disturbed by the presence of chemical analytes, changes in temperature, or mechanical stress. These perturbations can be detected as an optical response, such as a change in color or light transmission, forming the basis for highly sensitive detectors.

Smart Windows and Optical Shutter Principles

Smart windows and optical shutters are a direct application of the principles governing liquid crystal-polymer composites. By sandwiching a film containing this compound between two transparent conducting electrodes (like ITO-coated glass), a device can be fabricated that switches between a light-scattering (opaque or translucent) state and a transparent state. tcichemicals.com

The performance of such a device, including its switching voltage, contrast ratio, and response time, would be directly influenced by the physical properties of the liquid crystal used. Key parameters for this compound in this context would include its dielectric anisotropy (Δε) and rotational viscosity (γ₁). A large positive dielectric anisotropy is generally desired to minimize the switching voltage.

Studies of Doped Liquid Crystal Systems

The properties of a liquid crystal host, such as this compound, can be significantly modified by the introduction of dopants. This allows for the fine-tuning of its characteristics for specific applications.

Effects of Nanoparticle Inclusion on Liquid Crystalline Order

Doping liquid crystals with nanoparticles (NPs) is a burgeoning field of research that has shown promise for enhancing electro-optic performance. When nanoparticles, such as metallic (e.g., gold, silver), semiconducting (e.g., quantum dots), or dielectric (e.g., silica), are dispersed in a liquid crystal host like this compound, they can interact with the LC molecules and influence the local ordering.

These interactions can lead to several beneficial effects, including a reduction in threshold voltage, faster response times, and modified dielectric properties. The size, shape, concentration, and surface functionalization of the nanoparticles, along with their interaction potential with the specific liquid crystal, are all critical factors that determine the final properties of the composite material. Research in this area would involve characterizing the phase behavior and electro-optic response of nanoparticle-doped this compound systems.

Potential Effects of Nanoparticle Doping:

| Nanoparticle Type | Potential Effect on Liquid Crystal Host |

| Metallic (e.g., Au, Ag) | Localized surface plasmon resonance, enhanced local fields, potential for memory effects. |

| Ferroelectric | Increased dielectric anisotropy, reduction in operating voltage. |

| Dielectric (e.g., SiO₂) | Ion trapping effects leading to reduced screen-out effects and lower power consumption. |

| Semiconductor (e.g., QDs) | Photoluminescent properties, potential for optically addressed devices. |

Chiral Dopant Interactions and Helical Pitch Control

Introducing a chiral dopant into a nematic liquid crystal host like this compound induces a macroscopic helical structure, transforming the nematic phase into a chiral nematic (or cholesteric) phase. This helical structure is characterized by its pitch (p), which is the distance over which the director rotates by 360°.

The helical pitch is inversely proportional to the concentration of the chiral dopant and its helical twisting power (HTP). The ability to precisely control the pitch is crucial for applications such as reflective displays, tunable color filters, and mirrorless lasers. The interaction between the specific chiral dopant and the this compound host molecules would determine the HTP and the stability of the resulting chiral nematic phase. chemicalbook.com The temperature dependence of the helical pitch in such a doped system would also be a critical parameter for device stability and performance. tcichemicals.com

Future Research Directions and Emerging Paradigms

Development of Novel Molecular Architectures with Tailored Anisotropy

Future research will increasingly focus on modifying the fundamental molecular structure of compounds like 4-Hexylphenyl 4-(trans-4-heptylcyclohexyl)benzoate to achieve highly specific anisotropic properties. The inherent anisotropy of liquid crystals, where physical properties vary with direction, is the cornerstone of their functionality. doitpoms.ac.uk By strategically altering the molecular architecture, researchers can fine-tune properties such as birefringence, dielectric anisotropy, and elastic constants.

One promising avenue is the synthesis of non-conventional molecular shapes that deviate from the simple rod-like structure. This could involve creating bent-core (banana-shaped) or dimeric molecules, where two mesogenic units are linked by a flexible spacer. Such modifications can lead to the emergence of novel liquid crystal phases, including ferroelectric and antiferroelectric smectic phases, which offer faster switching times and bistability for next-generation displays and optical devices.

Furthermore, research into "core-only" calamitic liquid crystals, which lack flexible side-chains but maintain liquid crystallinity at lower temperatures, could lead to materials with enhanced thermal stability. nih.gov For this compound, this could involve replacing the phenyl and cyclohexyl rings with other heteroaromatic structures to modulate the molecule's aspect ratio and intermolecular interactions. The goal is to establish clear molecular design criteria that enable the predictable synthesis of liquid crystals with bespoke properties for targeted applications. nih.gov

Integration of Machine Learning and AI in Predictive Liquid Crystal Design

The traditional approach to discovering new liquid crystal materials has been largely based on chemical intuition and trial-and-error synthesis. The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process. researchgate.net These computational tools can analyze vast datasets of known liquid crystal structures and their properties to identify complex structure-property relationships that are not immediately obvious to human researchers. jsr.org

For a molecule like this compound, ML models could be trained to predict key performance parameters such as clearing point, viscosity, and dielectric anisotropy based on proposed structural modifications. Algorithms like convolutional neural networks (CNNs) and support vector machines (SVMs) are being utilized to predict liquid crystal properties and improve their applications. researchgate.net For instance, a model could predict how changing the length of the hexyl or heptyl chains would affect the nematic range of the compound. This predictive capability can significantly accelerate the design of new materials with optimized characteristics for specific applications, from high-resolution displays to optical sensors. jsr.orgmdpi.com